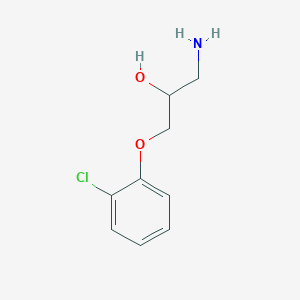

1-Amino-3-(2-chlorophenoxy)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

50714-54-0 |

|---|---|

Molecular Formula |

C9H12ClNO2 |

Molecular Weight |

201.65 g/mol |

IUPAC Name |

1-amino-3-(2-chlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 |

InChI Key |

WCLUBNCSEAICDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(CN)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 3 2 Chlorophenoxy Propan 2 Ol and Its Analogues

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of specific enantiomers of β-amino alcohols is critical, as biological activity is often confined to a single stereoisomer. Stereoselective synthesis aims to directly produce a single enantiomer, while chiral resolution separates a racemic mixture.

A powerful method for stereoselective synthesis is the asymmetric aminolysis of epoxides. For instance, the use of a chiral catalyst, such as a chromium (Salen) complex, in the reaction between anilines and trans-aromatic epoxides can yield enantioenriched anti-β-amino alcohols with excellent enantiomeric excess (up to >99% ee) and complete control over diastereoselectivity. acs.org Another approach involves the desymmetrization of meso epoxides using a Lewis acid catalyst derived from Niobium (V) methoxide (B1231860) and a specialized binol derivative, which demonstrates a remarkable ability to differentiate between various meso epoxides. rroij.com

Chiral resolution remains a widely used and effective strategy. nih.gov This technique involves reacting the racemic amino alcohol with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts. google.com These salts, possessing different physical properties like solubility, can then be separated by crystallization. google.comresearchgate.net After separation, the pure enantiomer of the amino alcohol is recovered.

Enzymatic kinetic resolution is another prominent technique. mdpi.com Lipases, such as those from Candida rugosa, are frequently used to selectively acylate one enantiomer in a racemic mixture. mdpi.com For example, in the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, Candida rugosa lipase (B570770) can be used with an acetylating agent, resulting in the production of the (S)-enantiomer with high enantiomeric purity. mdpi.com The enzyme's high selectivity allows for the separation of the acylated and unreacted enantiomers. mdpi.comresearchgate.net

| Technique | Description | Key Reagents/Catalysts | Outcome |

| Asymmetric Aminolysis | Direct synthesis of a single enantiomer via a chiral catalyst. acs.org | Chiral [Cr(Salen)Cl] complex, Niobium(V)-binol derivative. acs.orgrroij.com | High enantiomeric excess (ee >99%). acs.org |

| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation. nih.govgoogle.com | Tartaric acid derivatives, optically active mandelic acid. google.comgoogle.com | Isolation of individual enantiomers. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. mdpi.com | Lipases (Candida rugosa), Dehydrogenases. mdpi.commdpi.com | High enantiomeric purity of one enantiomer. mdpi.com |

Epoxide Ring-Opening Strategies: Reaction with Substituted Phenols and Amines

The core structural feature of 1-Amino-3-(2-chlorophenoxy)propan-2-ol is the β-amino alcohol motif, which is most commonly constructed via the ring-opening of an epoxide. scielo.org.mx This reaction is versatile, allowing for the introduction of both the phenoxy and amino groups by reacting an epoxide with various nucleophiles. jsynthchem.com The reaction typically proceeds via an SN2 mechanism, which is anti-stereospecific. acs.orgjsynthchem.com

The synthesis can be approached in two primary ways:

Ring-opening of a phenoxy-substituted epoxide with an amine: For the target molecule, this would involve reacting 1-(2-chlorophenoxy)-2,3-epoxypropane with ammonia (B1221849) or a protected amine.

Ring-opening of an amino-substituted epoxide with a phenol (B47542): This route would use a precursor like N-(2,3-epoxypropyl)amine and react it with 2-chlorophenol (B165306).

The regioselectivity of the nucleophilic attack on the epoxide ring is a crucial factor. scielo.org.mx In neutral or basic conditions, the nucleophile (amine or phenoxide) attacks the less sterically hindered carbon atom of the epoxide ring. scielo.org.mxjsynthchem.com Under acidic conditions, the attack may preferentially occur at the more substituted carbon, which can better stabilize a partial positive charge. jsynthchem.com A wide array of epoxides and nucleophiles can be used to generate a library of β-amino alcohol analogues. researchgate.netmdpi.com

Catalytic Approaches in Aminolysis and Derivatization, including Biocatalysis

To enhance the efficiency, rate, and selectivity of epoxide ring-opening reactions, various catalytic systems have been developed. The classical method of heating an epoxide with an excess of amine often suffers from long reaction times and low yields, especially with deactivated aromatic amines. tandfonline.com

Chemical Catalysis: Lewis acids are effective catalysts for the aminolysis of epoxides, activating the epoxide ring towards nucleophilic attack. researchgate.net Numerous catalysts have been reported to promote this transformation under mild conditions, including:

Indium Tribromide (InBr₃): Facilitates the ring-opening of epoxides with aromatic amines. rroij.comtandfonline.com

Zirconium (IV) and Vanadium (III) Chlorides: Catalyze the cleavage of epoxides with aromatic amines efficiently, yielding β-amino alcohols with high regioselectivity and anti-stereoselectivity. rroij.com

Heteropoly Acids: Tungstophosphoric acid and other heteropoly acids serve as clean and effective catalysts for the reaction in water. rroij.comresearchgate.net

Solid-Supported Catalysts: Reagents like silica-bonded S-sulfonic acid (SBSSA) and Amberlyst-15 act as recyclable, heterogeneous catalysts that facilitate easy product separation under solvent-free conditions. rroij.comscielo.org.mx

Acetic Acid: A simple, metal-free protocol using acetic acid as a mediator provides β-amino alcohols in high yields with excellent regioselectivity. rsc.org

Biocatalysis: Enzymes offer a green and highly selective alternative for synthesizing β-amino alcohols. mdpi.com

Lipases: As mentioned, lipases are widely used for the kinetic resolution of racemic β-amino alcohols. mdpi.com Lipases from Aspergillus oryzae and Candida rugosa have been successfully employed. mdpi.com For example, lipase from Thermomyces lanuginosus can catalyze the ring-opening of epoxides with various amines in a continuous-flow system under mild conditions (35 °C). mdpi.com

Transaminases: These enzymes can be used to produce chiral amines, which are precursors to β-amino alcohols. For instance, (S)-methoxyisopropylamine can be synthesized via the transamination of methoxyacetone, achieving high conversion and enantiomeric excess. researchgate.net

Dehydrogenases: Chiral alcohols can be prepared via the stereoselective reduction of a corresponding keto acid using a dehydrogenase enzyme. mdpi.comresearchgate.net

| Catalyst Type | Examples | Key Advantages |

| Lewis Acids | InBr₃, ZrCl₄, VCl₃. rroij.com | High efficiency, mild reaction conditions, excellent regioselectivity. rroij.com |

| Solid-Supported Acids | Silica-bonded S-sulfonic acid, Amberlyst-15. rroij.comscielo.org.mx | Reusable, solvent-free conditions, easy work-up. scielo.org.mx |

| Biocatalysts (Enzymes) | Lipases, Transaminases. mdpi.comresearchgate.net | High enantioselectivity, environmentally friendly, mild conditions. mdpi.com |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. unimi.itthieme-connect.de These benefits include enhanced safety, better heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. thieme-connect.deuc.pt

For the synthesis of β-amino alcohols, continuous-flow reactors have been successfully implemented. A notable example is the use of an immobilized lipase (Lipozyme TL IM) in a packed-bed reactor for the ring-opening of epoxides with amines. mdpi.com This system allows for the production of various β-amino alcohols with short residence times (e.g., 20 minutes) and excellent yields, demonstrating the potential for efficient and scalable biocatalytic synthesis. mdpi.com Furthermore, key precursors for the synthesis, such as epichlorohydrin, can themselves be produced from bio-based sources like glycerol (B35011) using sequential flow processes. uc.pt

One-Pot Synthetic Routes and Process Optimization

One-pot syntheses, where multiple reaction steps are conducted in a single vessel without the isolation of intermediates, are highly desirable for improving process efficiency, reducing waste, and saving time and resources.

Several one-pot methods for the synthesis of β-amino alcohols have been developed. One innovative approach combines C-H bond hydroxylation at the benzylic α-carbon of an amide or nitrile with a subsequent reduction of the functional group. nih.gov This cascade process, using molecular oxygen as the oxidant and a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride, provides a direct route to sterically congested 1,2-amino alcohols. nih.gov

Another effective one-pot strategy involves a three-component reaction catalyzed by lipase from Aspergillus oryzae. This method brings together amines, epichlorohydrin, and aromatic phenols to produce β-amino alcohols, showcasing the power of biocatalysis in streamlining complex syntheses. mdpi.com

Reactions with Phosphazene Reagents for Novel Structural Motifs

The 1-amino-3-phenoxypropan-2-ol (B1271856) scaffold contains both a primary amine and a secondary alcohol, making it a bifunctional reagent capable of reacting with electrophilic compounds like phosphazenes. Phosphazenes are compounds containing a phosphorus-nitrogen double bond, with cyclic phosphazenes (e.g., hexachlorocyclotriphosphazene, N₃P₃Cl₆) being common starting materials for creating diverse molecular architectures.

The reaction of a closely related analogue, 3-amino-1-propanol, with N₃P₃Cl₆ demonstrates the potential of this chemistry. The amino and hydroxyl groups can react with the P-Cl bonds to form novel spirocyclic and ansa (bridged) derivatives. researchgate.net Depending on the reaction conditions and stoichiometry, mono-spiro, di-spiro, and ansa-macrocyclic structures can be synthesized. researchgate.net These reactions open pathways to complex phosphazene derivatives incorporating the aminopropanoxy motif, which can be used as scaffolds for further functionalization. researchgate.net

Synthesis of Iminobenzimidazole Derivatives Utilizing the Propan-2-ol Scaffold

The structural backbone of 1-amino-3-phenoxypropan-2-ol can serve as a versatile building block for the synthesis of more complex heterocyclic systems, such as benzimidazoles. Benzimidazole derivatives are of significant interest due to their wide range of biological activities.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. The amino group of 1-amino-3-phenoxypropan-2-ol could be utilized in such a condensation. For example, it could be acylated and then cyclized, or it could be part of a larger fragment that is used to construct the heterocyclic ring. While direct synthesis of iminobenzimidazoles from this specific propan-2-ol is not prominently documented, established synthetic routes for complex benzimidazoles show how functionalized precursors are used. For instance, 2-cyanomethylbenzimidazole can be condensed with other reagents to build elaborate pentacyclic systems. mdpi.com Similarly, diazotized 2-aminobenzimidazole (B67599) can be coupled with active methylene (B1212753) compounds to create precursors for a variety of fused heterocyclic structures. arabjchem.org The amino and hydroxyl groups on the propan-2-ol scaffold offer handles for its incorporation into such synthetic schemes.

Chemical Reactivity and Mechanistic Studies of 1 Amino 3 2 Chlorophenoxy Propan 2 Ol Derivatives

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Centers

The structure of 1-amino-3-(2-chlorophenoxy)propan-2-ol presents two primary centers for nucleophilic substitution: the chlorine atom on the aromatic ring and the hydroxyl group on the propanol (B110389) backbone.

The chlorine atom, being attached to an sp2-hybridized carbon of the benzene (B151609) ring, is generally unreactive towards simple nucleophilic substitution (SN2) reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly if the aromatic ring is further activated by electron-withdrawing groups. While detailed studies on this specific molecule are scarce, related reactions on substituted 1,3,5-triazines have been shown to proceed via a concerted SNAr mechanism. nih.gov The presence of the ether oxygen and the amino-alcohol side chain can influence the electron density of the ring, potentially affecting its susceptibility to this type of reaction.

The secondary hydroxyl group is a more common site for nucleophilic substitution. It can be activated to become a better leaving group, for instance, by protonation in an acidic medium or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Once activated, it can be displaced by a variety of nucleophiles. A common transformation for related 3-aryloxy-1-aminopropan-2-ols is the reaction with various amines to yield 1,3-diamino derivatives. nih.gov For instance, the reaction of related 3-aryloxy-1-halogenopropan-2-ols with isopropylamine (B41738) and tert-butylamine (B42293) proceeds via nucleophilic substitution of the halogen. researchgate.net This suggests that the hydroxyl group in this compound could be similarly replaced after conversion to a better leaving group.

The table below summarizes potential nucleophilic substitution reactions based on the reactivity of analogous compounds.

| Reaction Site | Reagent/Condition | Potential Product Type | Reaction Type |

| Aromatic Chlorine | Strong Nucleophile / Activating Conditions | Substituted Phenoxy Derivative | SNAr |

| Hydroxyl Group | 1. Activation (e.g., TsCl, MsCl) 2. Nucleophile (e.g., R-NH2) | 1,2-Disubstituted Propane Derivative | SN2 |

Oxidation and Reduction Pathways of the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups of this compound are susceptible to both oxidation and reduction, leading to a variety of derivatives.

Oxidation:

The oxidation of the secondary alcohol can yield the corresponding ketone, 1-amino-3-(2-chlorophenoxy)propan-2-one. Various oxidizing agents can be employed for this transformation. Studies on the oxidation of polyfunctional 2-amino-1,3-propanediol (B45262) derivatives have shown that the outcome of the reaction is highly dependent on the nature of the substituent on the nitrogen atom. researchgate.net For primary and secondary amine derivatives, oxidation can lead to the formation of substituted oxazolines. researchgate.net The primary amino group can also be oxidized, though this can be more challenging to control and may lead to a mixture of products, including imines or nitro compounds, under harsh conditions.

Reduction:

The functional groups in this compound are already in a relatively reduced state. Further reduction is less common but could potentially involve the aromatic ring under forcing conditions, such as high-pressure hydrogenation, to yield 1-amino-3-(2-chlorocyclohexyloxy)propan-2-ol. The chloro-substituent on the aromatic ring can also be removed via hydrogenolysis using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.

The following table outlines the expected products from the oxidation of the amino and hydroxyl groups.

| Functional Group | Oxidizing Agent | Expected Product |

| Secondary Hydroxyl | Mild Oxidizing Agent (e.g., PCC, Swern) | 1-Amino-3-(2-chlorophenoxy)propan-2-one |

| Primary Amine & Secondary Hydroxyl | Resin-supported Bromine | Substituted Oxazoline |

Intramolecular Cyclization and Heterocycle Formation

The 1,3-amino alcohol motif in this compound is a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles through intramolecular cyclization reactions. A particularly important class of heterocycles formed from these precursors are the oxazolidinones.

The synthesis of 5-substituted 1,3-oxazolidin-2-ones can be achieved from α-amino alcohol derivatives. researchgate.net One common method involves the reaction of the amino alcohol with a carbonylating agent such as phosgene (B1210022), a phosgene equivalent (e.g., triphosgene), or diethyl carbonate. This reaction proceeds via the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to form the oxazolidinone ring. The stereochemistry of the starting amino alcohol can be retained in the final product. The synthesis of oxazolidinones from allylic amines and CO2 has also been reported. organic-chemistry.org

Furthermore, intramolecular cyclization of N-Boc protected aniline-tethered epoxides, which are structurally related to the target molecule, can lead to the formation of 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. rsc.org The regioselectivity of this cyclization (5-exo vs. 6-endo) is influenced by the substituents on the epoxide ring. rsc.org Palladium-catalyzed intramolecular allylic C-H amination of N-nosyl carbamates is another modern method to access syn-1,3-amino alcohol motifs within oxazinanones. nih.gov

The table below shows some of the key heterocyclic systems that can be synthesized from this compound derivatives.

| Heterocyclic Product | Reagents/Conditions | Key Intermediate |

| 1,3-Oxazolidin-2-one | Phosgene or equivalents | Isocyanate or carbamoyl (B1232498) chloride |

| 1,3-Oxazinan-2-one | N-Boc protection, cyclization of related epoxide | N-Boc protected epoxide |

Structural Diversification and Analog Development Based on the 1 Amino 3 2 Chlorophenoxy Propan 2 Ol Scaffold

Design and Synthesis of Aromatic and Heterocyclic Analogues

The aryloxypropanolamine framework, to which 1-amino-3-(2-chlorophenoxy)propan-2-ol belongs, is a versatile template for generating novel compounds through the introduction of various aromatic and heterocyclic moieties. The synthesis of these analogs often involves the reaction of a substituted epoxide with an appropriate amine or the reaction of an amino alcohol with a reactive aromatic or heterocyclic system.

One common synthetic route to aromatic and heterocyclic analogs begins with 1,2-epoxy-3-phenoxypropane, which can be condensed with a wide range of amines and thiols to introduce heterocyclic substituents. researchgate.net For instance, reactions with piperidine, 5-methyl-1,3-benzothiazole-2-thiol, and azepan-2-one (B1668282) yield the corresponding N-substituted and S-substituted phenoxypropanol derivatives. researchgate.net Similarly, 1,2,3-triazole-containing analogs can be synthesized through copper(I)-catalyzed azide-alkyne cycloaddition reactions, followed by the ring-opening of an aziridine (B145994) intermediate. nih.gov The Buchwald-Hartwig cross-coupling reaction is another powerful tool for creating N-aryl linkages, enabling the synthesis of complex diarylamino-1,2,3-triazole derivatives. mdpi.com

The synthesis of analogs where the phenoxy ring is replaced by other aromatic or heterocyclic systems is also a key strategy. For example, the reaction of 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) with substituted cyclohexanones can lead to the formation of fused heterocyclic systems. nih.gov These reactions highlight the potential to create diverse molecular architectures based on the aminopropanol (B1366323) backbone. The choice of the aromatic or heterocyclic ring system is critical, as it significantly influences the resulting compound's properties. For instance, in the context of beta-adrenergic blockers, replacing the catechol ring with various other ring systems has been shown to retain antagonist activity. pharmacy180.com

Table 1: Examples of Synthesized Heterocyclic Analogues from Phenoxypropanolamine Scaffolds

| Starting Material | Reactant | Resulting Heterocycle | Reference |

| 1,2-Epoxy-3-phenoxypropane | Piperidine | Piperidinyl | researchgate.net |

| 1,2-Epoxy-3-phenoxypropane | 5-Methyl-1,3-benzothiazole-2-thiol | Benzothiazolyl | researchgate.net |

| 2-(Azidomethyl)aziridine | Alkyne | 1,2,3-Triazole | nih.gov |

| 3-Amino-1,2,4-triazole | Substituted Cyclohexanone | Fused Triazole System | nih.gov |

Halogenation and Fluorination Strategies for Modulating Electronic and Steric Properties

Halogenation, particularly the introduction of chlorine and fluorine atoms, is a widely employed strategy to modulate the electronic and steric properties of bioactive molecules. nih.gov In the context of the this compound scaffold, the existing chlorine atom on the phenyl ring already influences its properties. Further halogenation or the introduction of fluorine can fine-tune these characteristics.

The introduction of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For example, the replacement of a hydroxyl group with a chlorine atom on the phenyl ring of beta-adrenergic agonists has been shown to retain blocking activity. pharmacy180.com The position of the halogen substituent is crucial; ortho-substituted compounds in the aryloxypropanolamine series are often the most potent beta-blockers. nih.govoup.com

Fluorine, with its high electronegativity and small size, offers unique advantages. It can alter the acidity of nearby functional groups, participate in hydrogen bonding, and enhance metabolic stability. nih.gov The synthesis of fluorinated analogs can be achieved through various methods, including the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on alcohol precursors or through the use of fluorinated building blocks in the initial synthesis.

Table 2: Influence of Halogenation on the Properties of Aromatic Compounds

| Halogen | Common Position of Substitution | Effect on Properties | General Reference |

| Chlorine | ortho, para on phenyl ring | Increases lipophilicity, can enhance binding affinity. pharmacy180.comnih.govoup.com | pharmacy180.comnih.govoup.com |

| Fluorine | Aromatic or aliphatic positions | Modulates electronic properties, enhances metabolic stability, can alter pKa. nih.gov | nih.gov |

Exploration of Nitrogen Atom Substitutions and Amino Group Modifications

Common modifications include N-alkylation and N-acylation. For aryloxypropanolamine beta-receptor antagonists, a secondary amine with a bulky aliphatic group, such as an isopropyl or tert-butyl group, is generally required for optimal activity. pharmacy180.com N,N-disubstitution, on the other hand, tends to decrease beta-blocking activity. pharmacy180.com

N-acylation is another important modification. The synthesis of N-acyl-1-amino-3-aryloxypropanols has been explored, for instance, in the development of compounds with antihyperlipidemic activity. nih.gov These reactions can be carried out via methods like the Ritter reaction. nih.gov The nature of the acyl group can be varied to introduce different functionalities and modulate the compound's properties.

Table 3: Effect of N-Substitution on the Activity of Aryloxypropanolamines

| Substitution Type | Substituent | Effect on Beta-Adrenergic Blocking Activity | Reference |

| Secondary Amine | Isopropyl, tert-Butyl | Optimal activity | pharmacy180.com |

| Tertiary Amine (N,N-disubstitution) | Various alkyl groups | Decreased activity | pharmacy180.com |

| Acyl Group | Various acyl groups | Can introduce other biological activities (e.g., antihyperlipidemic) | nih.gov |

Development of Spiro-Cyclic and Open-Chain Phosphazene Derivatives

The reaction of amino alcohols like this compound with phosphorus compounds, particularly hexachlorocyclotriphosphazene (N₃P₃Cl₆), opens up avenues for the synthesis of novel spiro-cyclic and open-chain phosphazene derivatives. These inorganic-organic hybrid molecules possess unique properties due to the presence of the stable and flexible phosphazene backbone. dergipark.org.trdergipark.org.tr

The reaction of hexachlorocyclotriphosphazene with bifunctional nucleophiles such as amino alcohols can lead to the formation of spiro-cyclic compounds where the amino alcohol bridges two phosphorus atoms on the same phosphazene ring. dergipark.org.trdergipark.org.tr The synthesis of spiro-tetrachlorocyclotriphosphazene derivatives has been achieved by reacting N-substituted amino alcohols with hexachlorocyclotriphosphazene in a suitable solvent like THF. dergipark.org.tr The reaction with chiral amino alcohols can lead to the preferential formation of specific isomers, such as the cis isomer. rsc.org

These phosphazene derivatives are of interest for their potential applications in materials science and as biologically active agents. The phosphorus-nitrogen backbone can impart properties such as thermal stability and flame retardancy, while the organic side groups can be tailored to introduce specific functionalities. dergipark.org.trresearchgate.net

Table 4: Synthesis of Phosphazene Derivatives from Amino Alcohols

| Phosphazene Precursor | Amino Alcohol Type | Resulting Structure | Key Feature | Reference |

| Hexachlorocyclotriphosphazene | N-substituted amino alcohol | Spiro-cyclic tetrachlorocyclotriphosphazene | Formation of a spiro ring | dergipark.org.tr |

| Hexachlorocyclotriphosphazene | Chiral amino alcohol | cis-Spiro-cyclic phosphazene | Stereoselective formation | rsc.org |

Structure-Property Relationship Studies in Designed Analogues

In the context of beta-adrenergic blockers, a well-established class of drugs to which many aryloxypropanolamines belong, several key structural features have been identified as crucial for activity. pharmacy180.comnih.govoup.com These include:

The Aromatic Ring: The nature and position of substituents on the phenyl ring are primary determinants of activity. Ortho-substitution on the aromatic ring generally leads to more potent beta-blockers. nih.govoup.com

The Oxypropanolamine Side Chain: The presence of the -OCH₂- group between the aromatic ring and the ethylamine (B1201723) side chain is a hallmark of many potent beta-blockers. pharmacy180.com The hydroxyl-bearing carbon must possess the (S)-configuration for optimal receptor affinity. pharmacy180.com

The Amino Group: A secondary amine with a bulky substituent like isopropyl or tert-butyl is optimal for activity. pharmacy180.com

The lipophilicity of the molecule, which is influenced by the substituents on the aromatic ring and the amino group, also plays a significant role in its properties, including its selectivity for different receptor subtypes. nih.govoup.com For instance, beta-1 selectivity is often negatively correlated with lipophilicity. nih.gov

Table 5: Summary of Structure-Activity Relationships for Aryloxypropanolamine Beta-Blockers

| Structural Feature | Modification | Impact on Beta-Blocking Activity | Reference |

| Aromatic Ring Substitution | ortho-substitution | Increased potency | nih.govoup.com |

| Side Chain Stereochemistry | (S)-configuration at the hydroxyl-bearing carbon | Optimal receptor affinity | pharmacy180.com |

| Amino Group Substitution | Secondary amine with bulky group (e.g., isopropyl) | Optimal activity | pharmacy180.com |

| Lipophilicity | Increased lipophilicity | Often decreases beta-1 selectivity | nih.govoup.com |

Advanced Spectroscopic and Physico Chemical Characterization of 1 Amino 3 2 Chlorophenoxy Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Amino-3-(2-chlorophenoxy)propan-2-ol. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, researchers can piece together the molecular framework.

In the ¹H NMR spectrum of a related compound, propan-2-ol, the integrated proton ratio is 6:1:1, corresponding to the different chemical environments of the hydrogen atoms. docbrown.info The presence of an -OH group can be confirmed by adding deuterium (B1214612) oxide (D₂O) to the sample, which results in the disappearance of the corresponding proton signal from the spectrum. docbrown.info

For this compound, specific chemical shifts (δ) would be expected for the protons on the aromatic ring, the propanol (B110389) backbone, and the amino group. The splitting patterns of these signals, governed by the n+1 rule, provide further information about neighboring protons. docbrown.info

Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon environments within the molecule. For instance, while propan-1-ol and methoxyethane both show three distinct carbon signals, propan-2-ol is distinguishable by having only two. docbrown.info This level of detail is invaluable for confirming the carbon skeleton of this compound and its derivatives.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.4 | 110 - 160 |

| O-CH₂ | 3.9 - 4.2 | 65 - 75 |

| CH-OH | 3.8 - 4.1 | 60 - 70 |

| CH₂-NH₂ | 2.8 - 3.2 | 40 - 50 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| OH | 2.0 - 4.0 (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For this compound, key absorptions would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretch: Typically observed in the 3300-3500 cm⁻¹ range for the primary amine.

C-H stretches: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-O stretch: Found in the 1050-1250 cm⁻¹ region, indicating the ether and alcohol groups.

C-Cl stretch: A band in the 600-800 cm⁻¹ range, confirming the presence of the chlorine substituent.

A related compound, Propanoic acid, 2-(2-chlorophenoxy)-, shows characteristic IR absorptions, which can be used for comparative analysis. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the aromatic system. The 2-chlorophenoxy group is expected to exhibit characteristic absorption bands in the UV region, typically around 270-280 nm. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

X-ray single-crystal diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, a single-crystal X-ray diffraction study would reveal:

The exact conformation of the propanol chain.

The orientation of the 2-chlorophenoxy group relative to the rest of the molecule.

The packing of molecules in the crystal lattice.

The presence and geometry of intermolecular hydrogen bonds involving the amino and hydroxyl groups. nih.gov

While obtaining suitable single crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy. nih.gov This technique is crucial for understanding the solid-state properties of the compound and its derivatives. creative-biostructure.comrsc.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the molecular formula of this compound. The technique also provides valuable structural information through the analysis of fragmentation patterns.

Upon ionization, the molecule will form a molecular ion peak (M+), which for this compound (C₉H₁₂ClNO₂) would have an m/z (mass-to-charge ratio) corresponding to its molecular weight. scbt.com The presence of chlorine is readily identified by the characteristic M+2 peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Common fragmentation pathways for this molecule would include:

α-cleavage: Breakage of the C-C bond adjacent to the oxygen or nitrogen atom. libretexts.org For alcohols, this often leads to a resonance-stabilized cation. libretexts.org For primary amines, a characteristic alpha cleavage is also observed. libretexts.org

Loss of water: Dehydration of the alcohol can result in a peak at M-18. libretexts.orgsavemyexams.com

Cleavage of the ether bond: Fragmentation can occur at the ether linkage, leading to ions corresponding to the 2-chlorophenoxy and aminopropanol (B1366323) moieties.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]+ | 201/203 | Molecular ion (³⁵Cl/³⁷Cl) |

| [M-H₂O]+ | 183/185 | Loss of water |

| [C₇H₇ClO]+ | 142/144 | 2-chlorophenoxy fragment |

| [C₃H₈NO]+ | 74 | Aminopropanol fragment from α-cleavage |

| [CH₂NH₂]+ | 30 | Common amine fragment |

Chromatographic Methods (HPLC, LCMS, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for qualitative analysis, such as checking reaction completion and identifying the number of components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the compound. rcilabscan.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for the pure compound can be obtained, and its retention time can be used for identification. The area under the peak is proportional to the concentration, allowing for accurate purity determination.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the confirmation of the molecular weight of the compound as it elutes from the chromatography column, providing a high degree of confidence in its identity.

Thermal Analysis (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a substance, such as melting point, glass transitions, and decomposition. researchgate.net For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important physical constants that can be used for identification and purity assessment. researchgate.net Any other thermal events, such as decomposition at higher temperatures, would also be detected. researchgate.net

Computational and Theoretical Chemistry Investigations of 1 Amino 3 2 Chlorophenoxy Propan 2 Ol Architecture

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. This method calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost.

For 1-Amino-3-(2-chlorophenoxy)propan-2-ol, a DFT calculation would begin by defining an initial 3D structure. The DFT algorithm then systematically adjusts the positions of the atoms to find the lowest energy arrangement, known as the ground-state geometry. This process involves solving complex equations that account for the interactions between the electrons and the atomic nuclei. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for the accuracy of the results. researchgate.net

The outcome of a geometry optimization provides key data such as:

Bond Lengths: The precise distances between connected atoms.

Bond Angles: The angles formed by three consecutive atoms.

For a flexible molecule like this, which has several rotatable bonds, DFT can identify the most stable conformer. rsc.org Studies on similar flexible drug-like molecules have shown that DFT methods are reliable for predicting these structural parameters. mdpi.com

Example Table: Predicted Geometric Parameters for a Related Compound (Illustrative)

| Parameter | Value (Illustrative) |

| C-O (ether) Bond Length | 1.37 Å |

| C-Cl Bond Length | 1.74 Å |

| O-H Bond Length | 0.96 Å |

| C-N Bond Length | 1.47 Å |

| C-O-C Bond Angle | 118.0° |

| Cl-C-C-C Dihedral Angle | 15.0° |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. youtube.com This is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound, which is a result of electrons transitioning from lower to higher energy orbitals upon absorbing light. youtube.com

By applying TD-DFT to the optimized geometry of this compound, one could predict the wavelengths at which the molecule absorbs light most strongly (λmax). youtube.com The calculation also provides the oscillator strength for each electronic transition, which relates to the intensity of the absorption peak. youtube.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Studies on various organic molecules have demonstrated that TD-DFT, when used with an appropriate functional, can accurately reproduce experimental absorption spectra. nih.govuni-tuebingen.de

Example Table: Predicted Electronic Transitions for a Porphyrin Derivative (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 -> S1 | 650 | 0.01 | HOMO -> LUMO |

| S0 -> S2 | 580 | 0.03 | HOMO-1 -> LUMO |

| S0 -> S3 | 420 | 0.85 | HOMO -> LUMO+1 |

Note: This table is based on findings for meso-tetraphenylporphyrin derivatives and is for illustrative purposes only. nih.gov HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior.

An MEP analysis for this compound would reveal:

Electron-rich regions (negative potential): Typically colored red, these areas are susceptible to electrophilic attack. In this molecule, these would likely be around the oxygen and nitrogen atoms due to their lone pairs of electrons, and potentially the chlorine atom. researchgate.netresearchgate.net

Electron-poor regions (positive potential): Typically colored blue, these areas are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups. researchgate.netresearchgate.net

This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to how the molecule might interact with biological targets. mdpi.com By calculating the minimum surface electrostatic potential (VS,min) on the nitrogen atom, it's even possible to estimate the basicity (pKb) of the amino group with remarkable accuracy. acs.org

Studies on Tautomeric Equilibria and Conformational Analysis

Tautomers are structural isomers that can readily interconvert. For this compound, while significant tautomerism is not immediately obvious, computational methods could explore the potential for proton transfer, for instance, between the hydroxyl and amino groups under certain conditions. DFT calculations can determine the relative energies (Gibbs free energy) of different tautomers to predict their equilibrium populations in various solvents. mdpi.comresearchgate.net

More relevant for this molecule is a detailed conformational analysis. Due to the flexible propanol (B110389) chain, the molecule can adopt numerous spatial arrangements (conformers). A systematic conformational search, often using a combination of molecular mechanics and DFT, can identify the various low-energy conformers. mdpi.com Understanding the energy landscape and the barriers to rotation between different conformers is crucial, as the specific conformation of a molecule often dictates its ability to bind to a biological receptor. mdpi.comresearchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies like optical switching and data processing. researchgate.net Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β and γ). These properties describe how the molecule's electron cloud is distorted by an external electric field, such as that from a high-intensity laser.

For a molecule to have significant second-order NLO properties (described by β), it often needs a large dipole moment and an electronic system with donor and acceptor groups connected by a conjugated π-system. nih.gov While this compound lacks a large conjugated system, a DFT calculation of its first hyperpolarizability (β) would provide a quantitative measure of its NLO potential. scihorizon.com The results are often compared to a standard NLO material like urea (B33335) for benchmarking. researchgate.net

Example Table: Calculated NLO Properties for 2-amino-5-chlorobenzophenone (B30270) (Illustrative)

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (<α>) | 2.5 x 10⁻²³ |

| First Hyperpolarizability (β_total) | 1.2 x 10⁻³⁰ |

Note: This table is based on findings for a different molecule and is for illustrative purposes only. scihorizon.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Given that many aryloxypropanolamines are beta-blockers, a key computational investigation would be to predict how this compound interacts with β-adrenergic receptors. crsp.dz

Molecular Docking: This technique predicts the preferred orientation of a ligand (the molecule) when bound to a protein target. nih.gov A 3D model of the receptor is used, and a docking algorithm samples many possible binding poses, scoring them based on factors like intermolecular forces and shape complementarity. This can identify key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and specific amino acid residues in the receptor's active site. njppp.combiorxiv.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). This provides insights into the stability of the binding pose and the flexibility of the complex, offering a more realistic view of the interaction than the static picture from docking. nih.gov

These simulations are instrumental in drug discovery for prioritizing compounds and understanding their mechanism of action at a molecular level. nih.gov

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical methods can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures and energies of any transient intermediates and, crucially, the transition states (the highest energy point along the reaction coordinate). acs.org

For the synthesis of this compound, for example, one could model the reaction of 2-chlorophenol (B165306) with an epoxide, followed by the opening of the epoxide ring by ammonia (B1221849). DFT calculations can map out the energy profile of this reaction pathway, helping to understand the reaction kinetics and potentially optimize reaction conditions. This approach has been used to elucidate complex reaction mechanisms in organic and enzymatic systems. westlake.edu.cnresearchgate.net

Theoretical Approaches to Solubility Prediction

The aqueous solubility of a pharmaceutical compound is a critical determinant of its bioavailability and therapeutic efficacy. biorxiv.org Experimental determination of solubility can be a time-consuming and resource-intensive process. biorxiv.orgbio-conferences.org Consequently, computational and theoretical methods for predicting solubility have become indispensable tools in modern drug discovery and development, offering rapid and cost-effective alternatives for screening and characterizing compounds like this compound. biorxiv.orgnih.gov These in silico models leverage the molecular structure of a compound to estimate its solubility, enabling early identification of candidates with favorable pharmacokinetic profiles. biorxiv.org

A variety of theoretical frameworks are employed for solubility prediction, each with its own set of principles, strengths, and limitations. These can be broadly categorized into three main types: Quantitative Structure-Property Relationship (QSPR) models, thermodynamic models, and machine learning-based approaches. nih.govacs.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are based on the principle that the physical and chemical properties of a molecule, including its solubility, are directly related to its structural features. nih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors and the experimentally determined solubility. nih.gov For a molecule like this compound, these descriptors would quantify various aspects of its topology, geometry, and electronic distribution. nih.govacs.org

The development of a QSPR model typically involves several key steps:

Data Curation: Assembling a dataset of diverse molecules with high-quality, experimentally measured solubility data. youtube.com

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset. nih.govyoutube.com Common descriptors include those related to lipophilicity (e.g., LogP), molecular size, and polar surface area (PSA). acs.orgacs.org

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a predictive equation. nih.govnih.gov The model's robustness and predictive power are then rigorously validated using external test sets. acs.orgnih.gov

For aromatic compounds, specific descriptors acknowledging the electronic characteristics of the aromatic ring and its substituents are often crucial for accurate predictions. acs.org For instance, a descriptor counting phenol-like moieties has been shown to improve model accuracy by accounting for their generally positive contribution to aqueous solubility. acs.org

Table 1: Example Molecular Descriptors for QSPR Analysis of this compound

| Descriptor Type | Descriptor Example | Typical Calculated Value (Illustrative) | Significance for Solubility |

| Lipophilicity | LogP (octanol-water partition coefficient) | 1.5 - 2.5 | Indicates the hydrophobicity of the molecule; higher LogP often correlates with lower aqueous solubility. biorxiv.org |

| Size/Shape | Molecular Weight | ~215.67 g/mol | Larger molecules may have more difficulty fitting into the water lattice, potentially reducing solubility. |

| Electronic | Topographical Polar Surface Area (TPSA) | 60 - 80 Ų | Represents the surface area of polar atoms; higher TPSA is generally associated with increased solubility due to favorable interactions with water. acs.org |

| Topological | Number of Rotatable Bonds | 5 - 7 | Measures molecular flexibility, which can influence crystal lattice energy and interactions in solution. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Donors: 3, Acceptors: 4 | Indicates the potential for hydrogen bonding with water molecules, a key driver of aqueous solubility. |

Note: The values in this table are illustrative examples for this compound and are meant to represent the type of data used in QSPR models. Actual calculated values may vary based on the specific software and method used.

Thermodynamic Models

Thermodynamic models predict solubility based on the fundamental principles of phase equilibria. researchgate.net The solubility of a solid compound in a liquid solvent is governed by the free energy change of the dissolution process. nih.gov These models often require thermodynamic data such as the melting point, enthalpy of fusion, and activity coefficients of the compound in the solvent. biointerfaceresearch.com

Several thermodynamic models are used in pharmaceutical sciences, including:

The Modified Apelblat Model: A semi-empirical equation that correlates solubility with temperature. researchgate.netbiointerfaceresearch.com

Activity Coefficient Models (e.g., NRTL, UNIQUAC, Wilson): These models are used to describe the deviation from ideal behavior in liquid mixtures, accounting for the interactions between the solute and solvent molecules. researchgate.netbohrium.com

COSMO-RS (Conductor-like Screening Model for Real Solvents): A quantum chemistry-based method that uses the statistical thermodynamics of surface interactions to predict thermodynamic properties, including solubility, without relying on experimental data for model parameterization. rsc.org

These approaches can provide a detailed understanding of the dissolution process by analyzing thermodynamic functions like enthalpy and entropy of mixing. nih.govbiointerfaceresearch.com For instance, an endothermic dissolution process indicates that solubility increases with temperature.

Machine Learning and Deep Learning Approaches

In recent years, machine learning (ML) has emerged as a powerful tool for solubility prediction, often outperforming traditional QSPR models. biorxiv.orgrsc.org ML algorithms can capture complex, non-linear relationships between molecular features and solubility from large datasets. rsc.orgnih.gov

Common ML algorithms applied to solubility prediction include:

Tree-based models: Random Forest (RF), XGBoost, and CatBoost have demonstrated high accuracy in predicting aqueous solubility. biorxiv.orgbiorxiv.org

Graph-based Deep Learning: Models like Graph Convolutional Networks (GCN) and Molecule Attention Transformers (MAT) can learn directly from the 2D or 3D graph structure of a molecule, capturing intricate structural information without the need for pre-calculated descriptors. rsc.orgnih.gov

Support Vector Machines (SVMs): These are effective especially when working with smaller, high-quality datasets. biorxiv.org

These models are trained on extensive databases of chemical structures and their corresponding experimental solubilities. rsc.orgnih.gov The accuracy of ML predictions is highly dependent on the size and quality of the training data, the molecular representation used (e.g., descriptors, molecular graphs), and the choice of the algorithm. rsc.org

Table 2: Illustrative Comparison of Predicted Solubility (logS) for this compound using Different Theoretical Models

| Modeling Approach | Prediction Model Example | Predicted logS (Illustrative) | Key Input Parameters |

| QSPR | Multiple Linear Regression (MLR) | -2.8 | Molecular descriptors (LogP, TPSA, MW, etc.). acs.org |

| Thermodynamic | Modified Apelblat Equation | -2.6 | Experimental solubility data at different temperatures. researchgate.net |

| Machine Learning | Random Forest (RF) | -3.1 | A large set of diverse molecular descriptors. biorxiv.org |

| Deep Learning | Graph Convolutional Network (GCN) | -3.0 | Molecular graph structure. rsc.org |

Note: The logS values are hypothetical and for illustrative purposes only, demonstrating the potential range of predictions from different computational models. logS represents the logarithm of the molar solubility (mol/L).

The ongoing development of these theoretical models, particularly data-driven machine learning approaches, continues to enhance the accuracy and speed of solubility prediction. biorxiv.orgbio-conferences.org For a specific compound like this compound, a consensus approach, which averages the predictions from several different models, may provide the most reliable estimate of its aqueous solubility. nih.govacs.org

Biochemical and Molecular Interaction Studies of 1 Amino 3 2 Chlorophenoxy Propan 2 Ol Derivatives

Investigation of Enzyme Substrate Specificity and Modulation of Enzymatic Pathways

While direct studies on the enzyme substrate specificity of 1-Amino-3-(2-chlorophenoxy)propan-2-ol are not extensively documented, the broader class of amino alcohol derivatives has been a subject of enzymological research. The structural motifs present in this compound—a primary amine, a secondary alcohol, and an ether linkage—suggest potential interactions with various enzymes.

Research into related structures provides insights into possible enzymatic modulation. For instance, studies on basic amino acid decarboxylases, which are part of the β/α-barrel-fold family, have elucidated how substrate specificity is determined by the enzyme's active site architecture. nih.gov The specificity for different basic amino acids is influenced by the position and amino acid composition of a "specificity helix" within the active site. nih.gov This helix acts as a molecular ruler, accommodating ligands of a specific size. nih.gov While this compound is not a standard amino acid, its amino group could potentially interact with the active sites of aminotransferases or other amine-metabolizing enzymes.

Furthermore, investigations into glutamate (B1630785) carboxypeptidase II (GCPII), a zinc metallopeptidase, have identified novel substrates such as Ac-Ala-Glu and Ac-Ala-Met. avcr.cz This indicates that the enzyme can accommodate a degree of structural variety in its substrates. The presence of a phenyl ring and a hydroxyl group in this compound could lead to interactions with the active sites of enzymes that recognize aromatic or hydroxylated substrates. However, without specific enzymatic assays involving this compound, its role as a substrate or modulator remains speculative. The development of chemoenzymatic routes for producing enantiomerically enriched β-adrenolytic agents highlights the use of enzymes, particularly lipases, in the kinetic resolution of related halohydrin derivatives. nih.gov This demonstrates that enzymes can recognize and act upon the propan-2-ol core of these molecules. nih.gov

Ligand-Receptor Binding Affinity Profiling (e.g., adrenoceptors, Kir channels)

The aryloxypropanolamine scaffold, which is the core structure of this compound, is a well-established pharmacophore for ligands of adrenoceptors. These receptors are a class of G protein-coupled receptors that are targets for many clinically significant drugs. The binding affinity of aryloxypropanolamine derivatives to β-adrenoceptors is a key determinant of their pharmacological activity. Studies have shown that these compounds can act as competitive antagonists at β-adrenergic receptors. oup.com

The binding kinetics of various β-adrenoceptor ligands have been investigated, revealing that the hydrophobic properties of a molecule can directly affect its association rate and affinity for the β1-adrenoceptor. nih.gov For instance, the kinetic selectivity of certain drugs for the β1-adrenoceptor subtype is attributed to slower dissociation rates from this receptor compared to the β2-adrenoceptor. nih.gov The interaction of aryloxypropanolamines and catecholamines with the β1-adrenergic receptor suggests that these two classes of ligands may interact with distinct conformations of the receptor. nih.gov

In addition to adrenoceptors, derivatives of this compound have been found to interact with other ion channels. A notable example is the inhibition of inward rectifier potassium (Kir) channels. A study identified a derivative, 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-chlorophenoxy)propan-2-ol, as an inhibitor of Kir channels with a preference for Kir2.3, Kir3.x, and Kir7.1. This finding suggests that the 1-amino-3-phenoxy-propan-2-ol core can be modified to target a range of receptors and channels beyond the adrenoceptor family.

The following table summarizes the binding affinities of selected aryloxypropanolamine derivatives at different adrenoceptor subtypes.

| Compound/Drug | Receptor Subtype | Binding Affinity (Ki, nM) |

| Alfuzosin | α1A-adrenoceptor | ~10 |

| Alfuzosin | α1B-adrenoceptor | ~10 |

| Naftopidil | α1A-adrenoceptor | ~130 |

| Naftopidil | α1B-adrenoceptor | ~130 |

| (-)-Tamsulosin | α1A-adrenoceptor | High |

| (-)-Tamsulosin | α1B-adrenoceptor | Moderate |

| (+)-Tamsulosin | α1A-adrenoceptor | High |

| (+)-Tamsulosin | α1B-adrenoceptor | Moderate |

| Carazolol-KK114 | β2-adrenoceptor | 14.7 ± 0.9 (Kd app) |

| BI-167107-KK114 | β1-adrenoceptor | 63.4 ± 6.6 (Kd app) |

| BI-167107-KK114 | β2-adrenoceptor | 7.2 ± 0.6 (Kd app) |

| Data sourced from multiple studies for comparative purposes. nih.govnih.gov |

Structure-Activity Relationship (SAR) Elucidation for Molecular Recognition

The structure-activity relationship (SAR) of aryloxypropanolamine derivatives has been extensively studied, particularly in the context of their interaction with β-adrenoceptors. oup.comnih.gov These studies provide a framework for understanding how structural modifications to this compound would likely impact its biological activity.

Key structural features that govern the activity of aryloxypropanolamines include:

The Aryloxy Group: The nature and position of substituents on the aromatic ring are primary determinants of β-antagonistic activity. pharmacy180.com Ortho-substitution on the aromatic ring, as seen in this compound, is often associated with high potency. nih.gov The presence of a chlorine atom at the ortho position can influence the electronic properties and conformation of the molecule, thereby affecting its interaction with the receptor.

The Propan-2-ol Side Chain: The ethanolamine (B43304) side chain is crucial for activity. The introduction of an oxymethylene bridge (-OCH2-) between the aromatic ring and the ethylamine (B1201723) side chain, creating the aryloxypropanolamine structure, generally increases antagonistic potency. pharmacy180.com The hydroxyl group on the propan-2-ol chain is essential for binding, and its configuration plays a critical role in receptor affinity. pharmacy180.comslideshare.net

The Amino Group: A secondary amine is generally required for optimal β-blocking activity. pharmacy180.com The nature of the substituent on the nitrogen atom can modulate potency and selectivity. Bulky aliphatic groups like isopropyl or tert-butyl are commonly found in potent β-receptor antagonists. pharmacy180.com

In a study of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, it was found that the incorporation of bulky groups at position 1 and N-substitution with groups larger than a methyl moiety significantly reduced the inhibitory potency. This highlights the steric constraints of the binding site.

Studies on Interactions with Specific Molecular Targets (e.g., LuxR, Src Kinase)

Beyond adrenoceptors, derivatives of this compound have been investigated for their interactions with other specific molecular targets.

Src Kinase: A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated as Src kinase inhibitors. Among the tested compounds, 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol demonstrated the highest inhibitory potency with an IC50 of 66.1 μM. Structure-activity relationship studies indicated that smaller N-substituents and less bulky groups at the 1-position were favorable for activity.

The following table presents the Src kinase inhibitory activity of selected 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives.

| Compound | N-substituent | Substituent at position 1 | Src Kinase IC50 (µM) |

| 13b | Methyl | Pyrrolidin-1-yl | 66.1 |

| 14c | Ethyl | 4-methylpiperazin-1-yl | - |

| 17 | Ethyl | Thymine-1-yl | - |

| Data from a study on Src kinase inhibitors. The IC50 for 14c and 17 were not specified in the abstract, but they were noted to inhibit breast carcinoma cell growth. |

LuxR: While there are no direct studies reporting the interaction of this compound with LuxR, a key protein in bacterial quorum sensing, the general principles of LuxR inhibition can be considered. LuxR and its homologues are regulated by the binding of N-acyl-L-homoserine lactone (AHL) signal molecules. nih.govresearchgate.net The binding site of LuxR accommodates the AHL molecule through a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Inhibitors of LuxR often mimic the structure of AHLs or otherwise interfere with AHL binding. mdpi.com The structure of this compound does not closely resemble that of AHLs. However, the potential for its derivatives to act as quorum sensing inhibitors cannot be entirely ruled out without experimental investigation, as some non-AHL-like molecules have been shown to modulate quorum sensing pathways. mdpi.com The LuxI/LuxR-type quorum sensing system has been shown to regulate the degradation of polycyclic aromatic hydrocarbons in some bacteria. nih.gov

Influence of Stereochemistry on Molecular Recognition Events

The propan-2-ol backbone of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This chirality is a critical determinant of the biological activity of aryloxypropanolamine derivatives, leading to significant differences in the pharmacological profiles of the enantiomers.

For β-adrenoceptor antagonists, the blocking activity almost exclusively resides in the (S)-enantiomer, which is typically the levorotatory isomer. oup.commdpi.com The (R)-enantiomer is often 100 times less potent in its β-blocking activity. pharmacy180.com This high degree of stereoselectivity is explained by the three-point attachment model of drug-receptor interaction. mdpi.com The more active (S)-enantiomer is proposed to form three key interactions with the receptor's active site, involving the aromatic ring, the amino group, and the hydroxyl group. mdpi.com The (R)-enantiomer, due to its different spatial arrangement, can only form two of these three critical interactions, resulting in a much lower binding affinity. mdpi.com

The stereoselective binding of β-blockers is not limited to their target receptors. It has also been observed in their binding to plasma proteins such as albumin and α1-acid glycoprotein (B1211001) (AAG). chapman.edu For example, the binding of propranolol (B1214883) to human serum albumin is stereoselective, as is its binding to AAG, although the selectivity is opposite for the two proteins. chapman.edu This stereoselectivity in plasma protein binding can influence the free drug concentration and, consequently, the pharmacokinetic and pharmacodynamic properties of the drug. chapman.edu

Applications in Materials Science and Specialty Chemicals Beyond Medicinal Use

Derivatives as Additives for Functional Materials (e.g., Lubricating Oils)

Derivatives of 1-Amino-3-(2-chlorophenoxy)propan-2-ol have been investigated for their potential as additives in functional materials such as lubricating oils. The introduction of specific functional groups to the core structure can impart desirable properties like improved antioxidant and anti-corrosion characteristics.

A notable example is the synthesis and evaluation of 1-heptylthio-3-(2'-chlorophenoxy)-2-propanol derivatives as additives for lubricating oils. researchgate.net Research has demonstrated that these compounds can act as effective inhibitors of oxidation. researchgate.net In studies on the inhibited oxidation of cumene (B47948), it was found that the conversion products of these inhibitors were capable of decomposing a significantly large number of oxidant molecules, with one molecule of a product capable of destroying up to 90,000 molecules of cumene hydroperoxide. researchgate.net This high antioxidant activity is crucial for extending the service life of lubricating oils, which are prone to degradation through oxidation under operational stress. researchgate.netmdpi.comresearchgate.net

Furthermore, related studies on similar sulfur-containing compounds have shown that they can also possess lubricating and antimicrobial properties. For instance, the addition of butoxycarbonyl methyl ester of thioacetic acid to M-8 oil was found to virtually eliminate its corrodibility. researchgate.net Amide-based functional additives have also been shown to improve the anti-wear properties and oxidation stability of lubricants. mdpi.com These findings highlight the potential of designing multifunctional additives from the this compound backbone.

Table 1: Research Findings on Lubricant Additives Derived from Related Structures

| Derivative/Related Compound | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| 1-Heptylthio-3-(2'-chlorophenoxy)-2-propanol derivatives | Antioxidant Activity | Capable of decomposing a high number of oxidant molecules, indicating significant antioxidant potential. | researchgate.net |

| Butoxycarbonyl methyl ester of thioacetic acid | Anti-corrosion | At a 1% concentration in M-8 oil, it nearly eliminated corrodibility. | researchgate.net |

Role in Chemical Synthesis as Chiral Auxiliaries or Ligands

The chiral nature of this compound, which contains a stereogenic center at the 2-position of the propanol (B110389) backbone, makes it a valuable candidate for applications in asymmetric synthesis. Chiral 1,2-amino alcohols are recognized as privileged scaffolds that can be used as chiral auxiliaries or as precursors for chiral ligands. nih.govresearchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product. After the desired stereochemistry is achieved, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org Given its structure, this compound possesses the necessary functional groups (an amino group and a hydroxyl group) to be attached to a prochiral substrate, influence a stereoselective transformation, and then be cleaved from the product.

In addition to serving as a chiral auxiliary, this compound can be a precursor for the synthesis of chiral ligands. Chiral ligands are crucial components of metal-based catalysts used in a vast array of asymmetric catalytic reactions. The amino and hydroxyl groups of the molecule can be chemically modified to create bidentate or multidentate ligands that can coordinate to a metal center. The chiral environment created by the ligand around the metal is then able to control the stereoselectivity of the catalyzed reaction. For example, chiral aminophenols have been used to synthesize ligands for nickel-catalyzed asymmetric reductions. dicp.ac.cn

While specific research detailing the use of this compound as a chiral auxiliary or ligand is not extensively documented in publicly available literature, its structural motifs are analogous to other 1,2-amino alcohols that have been successfully employed in this capacity. nih.govresearchgate.net The synthesis of chiral alcohols and amino acids for pharmaceutical development often relies on biocatalytic processes or the use of chiral intermediates. nih.gov The potential for this compound to be used in these applications remains an area for further exploration.

Table 2: Potential Applications in Asymmetric Synthesis

| Application | Role of this compound | Rationale |

|---|---|---|

| Chiral Auxiliary | To control the stereochemical outcome of a reaction. | The molecule's inherent chirality and functional groups allow for temporary incorporation into a substrate to direct stereoselective bond formation. wikipedia.org |

Compound Name Table

| Compound Name |

|---|

| This compound |

| 1-heptylthio-3-(2'-chlorophenoxy)-2-propanol |

| Butoxycarbonyl methyl ester of thioacetic acid |

| Cumene hydroperoxide |

Emerging Research Avenues and Conceptual Challenges for 1 Amino 3 2 Chlorophenoxy Propan 2 Ol Research

Development of Novel Synthetic Pathways for Complex Analogues

The conventional synthesis of 1-Amino-3-(2-chlorophenoxy)propan-2-ol and its analogues typically involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an appropriate amine. While effective, this method presents challenges in controlling regioselectivity and stereoselectivity, which are crucial for pharmacological activity.

Current research is focused on developing more sophisticated and efficient synthetic strategies. One promising area is the use of chemo-enzymatic methods to achieve high enantiopurity. For instance, the kinetic resolution of racemic intermediates using lipases has been successfully applied to the synthesis of chiral building blocks for beta-blockers. nih.govnih.govresearchgate.netmdpi.com This approach allows for the selective acylation or hydrolysis of one enantiomer, leaving the other unreacted and thus enabling their separation in a highly pure form. A study on the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipases demonstrated the potential of this method for producing enantiomerically pure beta-blocker precursors. nih.govmdpi.com

Furthermore, the development of novel catalytic systems for the enantioselective ring-opening of meso-epoxides with phenolic nucleophiles is an active area of investigation. acs.org Gallium-lithium-BINOL complexes, for example, have shown promise in promoting these reactions with good to high enantiomeric excess. acs.org Additionally, metal- and solvent-free protocols for the regioselective ring-opening of epoxides with amines are being explored to enhance the sustainability of the synthesis. rsc.org The synthesis of complex analogues also involves the elaboration of the core structure. For example, researchers have synthesized 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles from related starting materials to explore new biological activities, such as antimalarial properties. nih.govbeilstein-journals.org

Table 1: Comparison of Synthetic Strategies for Aryloxypropanolamine Analogues

| Synthetic Strategy | Advantages | Challenges |

| Conventional Synthesis | Well-established, readily available starting materials. | Often results in racemic mixtures, requiring further resolution; can generate significant waste. |

| Chemo-enzymatic Resolution | High enantioselectivity, mild reaction conditions. nih.govnih.govresearchgate.netmdpi.com | Requires screening for suitable enzymes; enzyme stability and cost can be a factor. |

| Asymmetric Catalysis | Potential for high enantioselectivity in a single step. acs.org | Catalyst development can be complex and expensive; catalyst loading and turnover need optimization. |

| Green Chemistry Approaches | Reduced environmental impact, use of benign solvents. rsc.org | May require optimization to achieve high yields and selectivity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Advanced Mechanistic Insights into Reactivity and Selectivity

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for developing more efficient and selective methods. The key step in the synthesis, the nucleophilic ring-opening of the epoxide, is a focal point of mechanistic studies.

The regioselectivity of the epoxide opening depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles in aprotic solvents typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. khanacademy.orgyoutube.com In contrast, under acidic conditions with weaker nucleophiles, the reaction can proceed through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. youtube.com

Stereoselectivity is another critical aspect. The ring-opening of an epoxide by a nucleophile generally proceeds with an inversion of configuration at the attacked carbon center. khanacademy.org Understanding and controlling this stereochemistry is essential for producing the desired enantiomer, as different enantiomers of aryloxypropanolamines can have vastly different pharmacological activities. Mechanistic studies on the epoxidation of alkenes catalyzed by manganese porphyrin complexes are also providing insights into the formation of the epoxide precursor itself. nih.gov

Exploration of New Biochemical Targets and Interaction Modalities

While the primary biochemical targets of aryloxypropanolamines like this compound are beta-adrenergic receptors, researchers are actively exploring new potential targets and therapeutic applications. This exploration is driven by the desire to repurpose existing drugs and to identify novel mechanisms of action.

Recent studies have investigated the potential of beta-blockers as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting a possible role in antiviral therapy. nih.gov The structural similarity of some aryloxypropanolamines to HIV-1 protease inhibitors has prompted this line of inquiry. nih.gov Additionally, the off-target effects of these compounds are being re-examined for potential therapeutic benefits. nih.gov For instance, some beta-blockers have shown effects on the central nervous system, and their anti-inflammatory properties are also being investigated. nih.gov

Furthermore, the potential of beta-blockers in cancer therapy is an emerging area of research. Studies have shown that some beta-blockers can inhibit the growth of non-small cell lung cancer cell lines by inducing apoptosis and necrosis. nih.gov The elevated concentration of catecholamines has been linked to the growth of lung adenocarcinoma micrometastasis, suggesting that beta-adrenergic blockade could be a viable therapeutic strategy. nih.gov

Sustainability Considerations in Synthesis and Application

The pharmaceutical industry is increasingly focusing on green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound and its analogues is being re-evaluated to improve its sustainability profile.

Researchers are exploring the use of benign solvents like water and glycerol (B35011) in the synthesis of aryloxypropanolamines. Solvent-free reaction conditions are also being investigated. The development of catalytic methods, both chemical and enzymatic, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often leads to less waste. researchgate.net The goal is to develop synthetic processes that are not only efficient and cost-effective but also environmentally responsible.

Q & A

Q. What are the common synthetic routes for 1-Amino-3-(2-chlorophenoxy)propan-2-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves two primary approaches:

- Epoxide Ring-Opening: Reacting epichlorohydrin with 2-chlorophenol under basic conditions (e.g., NaOH) to form the phenoxy intermediate, followed by amination using ammonia or protected amines .

- Nucleophilic Substitution: Substituting a halogen atom in 3-chloro-1-(2-chlorophenoxy)propan-2-ol with an amine group via SN2 mechanisms, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80°C) .

Optimization Tips:

- Control pH during amination to avoid side reactions (e.g., hydrolysis).

- Use catalysts like tetrabutylammonium bromide for improved regioselectivity in epoxide reactions .

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .

- Spectroscopy: